molecular formula C15H15NO B14781318 2-Amino-4'-tolylacetophenone

2-Amino-4'-tolylacetophenone

Cat. No.: B14781318
M. Wt: 225.28 g/mol
InChI Key: CXMQJXBIJJMXBT-UHFFFAOYSA-N
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Description

2-Amino-4'-tolylacetophenone (CAS 69872-37-3) is an amino-functionalized acetophenone derivative of significant interest in medicinal chemistry and diversity-oriented synthesis (DOS). With the molecular formula C9H11NO and a molecular weight of 149.19 g/mol, it serves as a versatile building block for the construction of complex natural product analogs and pharmacologically active scaffolds[a]. Compounds featuring an aminoacetophenone core, such as this one, are recognized as valuable starting materials, or "Swiss army knives," for accessing a wide array of bioactive heterocycles[c]. Its structure makes it a key intermediate in the synthesis of various nitrogen-containing compounds. Researchers utilize this compound and its derivatives as precursors in the development of novel molecules, including analogs of flavones and coumarins, which are frequently studied for their potential as lead compounds in drug discovery[c]. The amino group attached to the acetophenone core allows for further functionalization and is a common feature in the design of Mannich bases, a structurally diverse class of compounds with a broad spectrum of documented biological activities[d]. This product is intended for research purposes as a chemical building block. It is not for diagnostic or therapeutic use, nor for application to humans or animals. Handling should only be performed by qualified laboratory personnel. For specific storage and handling instructions, please refer to the associated Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-amino-1-[4-(4-methylphenyl)phenyl]ethanone

InChI

InChI=1S/C15H15NO/c1-11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(17)10-16/h2-9H,10,16H2,1H3

InChI Key

CXMQJXBIJJMXBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Amino 4 Tolylacetophenone and Structural Analogues

Established and Evolving Synthetic Routes to Aminoarylketones

The construction of the aminoarylketone framework can be achieved through various strategic bond formations. These routes involve either the introduction of the amino group onto a pre-existing aryl ketone or the formation of the ketone on an aniline-derived substrate.

Reductive Amination Strategies for Ketone Functionalities

Reductive amination is a cornerstone method for amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced in situ. nih.gov For the synthesis of α-amino ketones, this strategy would typically start from an α-dicarbonyl precursor. In a hypothetical synthesis of 2-Amino-4'-tolylacetophenone, a suitable starting material like 1-(p-tolyl)-1,2-propanedione could be selectively aminated.

The choice of reducing agent is critical for the success of direct reductive amination, as it must selectively reduce the imine intermediate in the presence of the starting carbonyl compound. nih.gov Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are favored reagents for this transformation due to their mild nature and selectivity for iminium ions over ketones. nih.govmasterorganicchemistry.com This selectivity is crucial to prevent the reduction of the ketone starting material to an alcohol. masterorganicchemistry.com While enzymes like Amine Dehydrogenases (AmDHs) are also employed for the reductive amination of acetophenone (B1666503) derivatives, they often require optimization for specific substrates. researchgate.net

Electrophilic Aromatic Substitution with Amino Group Introduction

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. wikipedia.orgtotal-synthesis.com To synthesize this compound using this approach, one could start with 4'-tolylacetophenone. The strategy would involve introducing a nitro group (–NO₂) onto the aromatic ring via nitration, followed by its reduction to an amino group (–NH₂). youtube.com

The mechanism begins with the aromatic ring attacking an electrophile, forming a resonance-stabilized carbocation known as a Wheland intermediate, before a proton is lost to restore aromaticity. wikipedia.orgmasterorganicchemistry.com The directing effects of the substituents on the ring are paramount. In 4'-tolylacetophenone, the tolyl group is an activating, ortho-, para-director, while the acetyl group is a deactivating, meta-director. The position of the incoming electrophile will be influenced by the interplay of these electronic effects. Subsequent reduction of the nitro group is commonly achieved using reagents like tin(II) chloride, iron in acidic media, or catalytic hydrogenation. youtube.com

Friedel-Crafts Acylation Approaches with Aminoaryl Substrates

The Friedel-Crafts acylation is a classic method for forming aryl ketones by reacting an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.combyjus.com To prepare this compound, this reaction could be envisioned by acylating an appropriately substituted aminotoluene derivative.

However, a significant limitation of this method is that the amino group is a strong Lewis base, which can coordinate with the Lewis acid catalyst, deactivating it and the aromatic ring towards electrophilic attack. libretexts.org To circumvent this, the amino group is often protected as an amide, which is less basic and still directs acylation to the ortho and para positions. Following the acylation, the protecting group is removed to yield the desired aminoarylketone. Another approach involves using strong Brønsted acids like trifluoromethanesulfonic acid (TfOH), which can serve as both catalyst and solvent and can be effective for acylating substrates with low solubility. nih.gov

Palladium-Catalyzed C-N Coupling Reactions in Aryl Ketone Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for forming carbon-nitrogen bonds. nih.gov This methodology can be applied to the synthesis of this compound by coupling an aryl halide with an amine. A plausible route would involve the reaction of a 2-halo-4'-tolylacetophenone (e.g., 2-bromo-4'-tolylacetophenone) with an ammonia (B1221849) surrogate or a protected amine in the presence of a palladium catalyst and a suitable ligand.

These reactions are valued for their functional group tolerance and have been used in the late-stage functionalization of complex molecules. nih.gov The development of new ligands has expanded the scope of these reactions to include a wide range of amine and aryl halide coupling partners. Recently, palladium-catalyzed oxidative cross-coupling reactions have also been developed for the synthesis of α-amino ketones through the direct C-H oxidation and arylation of α-aminocarbonyl compounds. nih.gov

Multi-Component Reaction (MCR) Approaches for Diversified Aminoarylketone Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. nih.govnih.gov These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular diversity from simple precursors. nih.govnih.gov

Exploration of Reaction Scope with Varying Acetophenone Derivatives

Acetophenone and its derivatives are valuable synthons in MCRs for the construction of diverse heterocyclic and carbocyclic scaffolds. mdpi.comresearchgate.net Their reactivity allows them to participate in various transformations, including those leading to aminoarylketone-related structures. For instance, a four-component reaction involving a ketone, malononitrile, elemental sulfur, and formamide (B127407) has been developed to produce thieno[2,3-d]pyrimidin-4-amines, showcasing the power of MCRs to build complex structures in a single step. researchgate.net

By systematically varying the acetophenone derivative, as well as the other components in an MCR, large libraries of structurally diverse compounds can be synthesized. This approach is particularly valuable in drug discovery for exploring structure-activity relationships. The exploration of different substituted acetophenones in reactions like the Hantzsch dihydropyridine (B1217469) synthesis or the Biginelli reaction can lead to a wide array of functionalized molecules with potential biological activity. nih.gov

Regioselectivity and Stereoselectivity in MCRs Incorporating Aminoarylketone Precursors

Green Chemistry Principles in the Synthesis of this compound Derivatives

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. While the application of these principles to the synthesis of this compound derivatives is not specifically documented, general green chemistry approaches for related compounds are well-established.

Catalytic Strategies in Aminoarylketone Synthesis and Derivatization

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations.

Organocatalysis and Biocatalysis in Stereoselective Syntheses

Organocatalysis and biocatalysis have emerged as powerful strategies for the asymmetric synthesis of α-amino ketones, offering alternatives to traditional metal-based catalysts. rsc.orgnih.gov These methods often provide high levels of stereocontrol under mild reaction conditions. nih.govnih.gov

Organocatalysis:

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of α-amino ketone synthesis, organocatalysts have been successfully employed in various reactions, including α-amination and α-aminoxylation of carbonyl compounds. nih.gov For instance, proline and its derivatives have been shown to be effective catalysts for the direct asymmetric α-amination of aldehydes and ketones. nih.gov

One notable organocatalytic approach is the enantioselective Heyns rearrangement. In a study by Zhou and colleagues, β-isocupreidine was identified as an effective organocatalyst for the reaction between an α-hydroxy ketone (acetoin) and p-anisidine, yielding the corresponding α-amino ketone with 95% yield and 71% enantiomeric excess (ee). rsc.org This method was extended to a range of substituted anilines, achieving yields up to 82% and ee up to 81%. rsc.org

Another strategy involves the aza-benzoin condensation. Rovis and coworkers developed an enantioselective version of this reaction using aliphatic aldehydes and aryl-substituted Boc-imines, catalyzed by a thiazolium salt. rsc.org This transformation afforded α-amino ketones in yields ranging from 33% to 93% with good enantioselectivity. rsc.org

CatalystReactantsProductYield (%)ee (%)
β-IsocupreidineAcetoin, p-Anisidineα-Amino ketone9571
Thiazolium saltAliphatic aldehydes, Aryl-substituted Boc-iminesα-Amino ketone33-93Good

Biocatalysis:

Biocatalysis harnesses the catalytic power of enzymes to perform chemical transformations with high specificity and selectivity. nih.gov The α-oxoamine synthase (AOS) family of enzymes is particularly relevant for the synthesis of α-amino ketones. nih.govnih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the stereospecific carbon-carbon bond formation between an amino acid and a carboxylic acid derivative, followed by decarboxylation to yield the α-amino ketone. nih.gov

A study by Narayan and Chun detailed the use of the 8-amino-7-oxononanoate (B1240340) synthase (AONS) domain of the SxtA protein. nih.govnih.gov This enzyme naturally mediates the formation of an ethyl ketone derivative of arginine. nih.gov The researchers demonstrated the synthetic potential of SxtA AONS by applying it to the synthesis of a panel of novel α-amino ketones from various amino acid substrates. nih.govnih.gov This biocatalytic approach offers a direct, single-step route to chiral α-amino ketones from readily available starting materials without the need for protecting groups. nih.govnih.gov

Furthermore, engineered enzymes can provide access to a wider range of non-natural α-amino ketones. For example, directed evolution and computationally-guided engineering of the enzyme UstD have led to a highly efficient biocatalyst for the synthesis of γ-hydroxy amino acids, which can be precursors to α-amino ketones. nih.gov

EnzymeSubstratesProductKey Feature
SxtA AONSAmino acids, Acyl-CoAα-Amino ketonesStereospecific, single-step, no protecting groups required
Engineered UstDL-aspartate, Aldehydesγ-Hydroxy amino acidsHigh stereoselectivity, gram-scale synthesis

Supramolecular Catalysis Utilizing Host-Guest Interactions

Supramolecular catalysis represents a sophisticated approach where the catalytic event is modulated by non-covalent interactions within a host-guest complex. youtube.com This strategy can lead to enhanced reaction rates, selectivity, and even the emergence of stereoselectivity from achiral components. chemrxiv.orgchemrxiv.orgacs.org The core principle involves the binding of a substrate (guest) to a receptor (host), which then facilitates the chemical transformation. youtube.com

A compelling demonstration of this concept is the use of "supramolecular protecting groups" to impart stereoselectivity to an otherwise achiral catalytic system. chemrxiv.orgchemrxiv.org In one study, a modified β-cyclodextrin, a chiral host molecule, was used to selectively recognize one enantiomer of a substrate. chemrxiv.org This selective binding prevented the recognized enantiomer from accessing an achiral solid acid catalyst, thereby allowing for the kinetic resolution of the starting material and the stereoselective synthesis of the desired product. chemrxiv.org This modular approach, where the host controls selectivity and a separate heterogeneous material provides catalytic activity, was successfully applied to the synthesis of the drug (R)-cinacalcet. chemrxiv.orgchemrxiv.org

The catalytic process in supramolecular systems generally involves three key steps:

Binding: The substrate binds to the host molecule. youtube.com

Transformation: The chemical reaction occurs within the host-guest complex. youtube.com

Release: The product is released, and the host is regenerated for the next catalytic cycle. youtube.com

The stabilization of the transition state of the reaction within the host's cavity is a fundamental principle governing the catalytic action. youtube.com The host environment can pre-organize the substrate into a favorable conformation for the reaction and shield it from undesirable side reactions.

While specific applications of supramolecular catalysis for the direct synthesis of this compound are yet to be reported, the principles demonstrated with structural analogues highlight the immense potential of this strategy. The ability to induce chirality and control reactivity through non-covalent interactions opens up new avenues for designing highly selective and efficient catalytic systems for the synthesis of complex molecules.

Host MoleculeCatalyst TypePrincipleApplication Example
Modified β-cyclodextrinAchiral solid acidSupramolecular Protecting Group (Kinetic Resolution)Stereoselective synthesis of (R)-cinacalcet
General Host (e.g., micelle, vesicle)VariousTransition state stabilization within a cavityAcceleration and selectivity in various reactions

Elucidation of Reaction Mechanisms Involving 2 Amino 4 Tolylacetophenone and Key Intermediates

Mechanistic Pathways of Functionalization Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom of the primary amine in 2-Amino-4'-tolylacetophenone makes it a potent nucleophile and a center for basicity. This reactivity is central to functionalization reactions such as acylation and condensation.

Nucleophilic Reactivity of the Primary Amine

This inherent nucleophilicity allows the amine to react with a variety of electrophiles. For instance, it can be alkylated by alkyl halides or undergo acylation with acid chlorides or anhydrides to form amides. These reactions are fundamental for building more complex molecular architectures based on the this compound scaffold.

Amide and Imine Formation Mechanisms

Amide Formation: The reaction of the primary amine of this compound with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an anhydride (B1165640), proceeds via a nucleophilic acyl substitution mechanism to form a stable amide.

The mechanism commences with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. This addition step breaks the C=O π-bond, forming a tetrahedral intermediate. This intermediate is zwitterionic but quickly resolves. In the subsequent step, the leaving group (e.g., chloride ion) is expelled, and the C=O double bond is reformed. A final deprotonation step, often facilitated by a weak base or another molecule of the amine, yields the neutral amide product and a protonated species.

Imine Formation: The reaction between the primary amine of this compound and an aldehyde or another ketone results in the formation of an imine, also known as a Schiff base. This condensation reaction is typically acid-catalyzed and is reversible. libretexts.orgmasterorganicchemistry.comyoutube.com

The mechanism involves a series of steps:

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of the reacting aldehyde or ketone. libretexts.orglibretexts.org

Proton Transfer: An intramolecular proton transfer from the nitrogen to the oxygen atom forms a neutral tetrahedral intermediate called a carbinolamine. libretexts.orglibretexts.org

Protonation of the Hydroxyl Group: In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orglibretexts.org

Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized cation known as an iminium ion. libretexts.orglibretexts.org

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom to yield the final, neutral imine product and regenerate the acid catalyst. libretexts.orglibretexts.org

The rate of imine formation is highly dependent on the pH of the reaction medium. The reaction is generally fastest in weakly acidic conditions (around pH 4-5). libretexts.orglibretexts.org At very low pH, the amine nucleophile is protonated and rendered non-nucleophilic. At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.orglibretexts.org

Reaction ConditionEffect on Imine Formation RateMechanistic Reason
High pH (> 7) SlowInsufficient acid to protonate the hydroxyl group of the carbinolamine, making it a poor leaving group. libretexts.orglibretexts.org
Optimal pH (≈ 4-5) FastSufficient concentration of acid to catalyze dehydration, but a significant portion of the amine remains unprotonated and nucleophilic. libretexts.orglibretexts.org
Low pH (< 3) SlowMost of the amine is protonated to its non-nucleophilic ammonium (B1175870) conjugate acid, reducing the effective concentration of the nucleophile. libretexts.orglibretexts.org

This table illustrates the general effect of pH on imine formation rates, a principle applicable to the reaction of this compound.

Mechanistic Investigations of Carbonyl Reactivity and Alpha-Substitution Reactions

The ketone moiety of this compound, particularly the carbonyl group and its adjacent α-carbon, is a hub for another set of important chemical reactions.

Keto-Enol Tautomerism and its Role in Reactivity

Like other carbonyl compounds with α-hydrogens, this compound exists in equilibrium with its corresponding enol tautomer. Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond. libretexts.org

The equilibrium between the keto and enol forms is known as keto-enol tautomerism. For simple ketones like acetophenone (B1666503), the equilibrium heavily favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. libretexts.org The tautomerization process can be catalyzed by either acid or base.

Acid-Catalyzed Mechanism: The carbonyl oxygen is first protonated, making the α-protons more acidic. A weak base then removes an α-proton to form the enol. libretexts.org

Base-Catalyzed Mechanism: A base removes an α-proton to form a resonance-stabilized carbanion known as an enolate ion. Protonation of the oxygen atom of the enolate then yields the enol.

Although present in a small concentration at equilibrium, the enol form is crucial for reactivity. The enol's C=C double bond is electron-rich and acts as a nucleophile, readily attacking various electrophiles at the α-carbon. This reactivity is the basis for α-substitution reactions. masterorganicchemistry.com The stability of the enol can be influenced by factors such as conjugation and intramolecular hydrogen bonding. masterorganicchemistry.com

Alpha-Halogenation and Alpha-Alkylation Mechanisms

The presence of the enol or enolate intermediate allows for the substitution of the α-hydrogens in this compound.

Alpha-Halogenation: This reaction involves the replacement of one or more α-hydrogens with a halogen (Cl, Br, or I). The mechanism differs depending on the pH of the medium. chemistrysteps.comwikipedia.org

Under Acidic Conditions: The reaction proceeds through the enol intermediate. The nucleophilic enol attacks a molecule of the halogen (e.g., Br₂). A subsequent deprotonation yields the α-halo ketone. This reaction typically results in monosubstitution because the electron-withdrawing halogen deactivates the carbonyl oxygen towards further protonation, slowing down the formation of the enol for a second substitution. wikipedia.orgpressbooks.pub It is important to note that the amino group would likely be protonated under these conditions, which could influence the reaction rate and regioselectivity.

Under Basic Conditions: The reaction proceeds via an enolate intermediate. The base removes an α-proton to form the enolate, which then attacks the halogen. This process is often difficult to stop at monosubstitution. The introduced halogen is electron-withdrawing, which increases the acidity of the remaining α-hydrogens, making them easier to remove. chemistrysteps.comwikipedia.org Consequently, polyhalogenation is common under basic conditions. pressbooks.pub For a methyl ketone like an acetophenone, this can lead to the haloform reaction if excess base and halogen are used. youtube.com

Alpha-Alkylation: This reaction forms a new carbon-carbon bond at the α-position. It typically requires the conversion of the ketone into its enolate by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The resulting enolate then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide.

An alternative, milder method for α-alkylation is the Stork enamine synthesis. libretexts.org This involves first reacting the ketone with a secondary amine to form an enamine. The enamine is a neutral nucleophile, analogous to an enolate, which can then be alkylated. The final step is the hydrolysis of the resulting iminium salt to regenerate the ketone, now alkylated at the α-position. libretexts.org Given that this compound is a primary amine, it would first need to be protected or converted to a secondary amine for this specific pathway, or it could potentially react intramolecularly or intermolecularly if conditions are not carefully controlled.

Detailed Kinetic Studies for Reaction Rate Determination (General Methodology)

Determining the rate of reactions involving this compound requires specific experimental methodologies. Kinetic studies provide invaluable insight into reaction mechanisms, including the identification of rate-determining steps and the influence of various parameters like reactant concentration, temperature, and catalysts.

For reactions like imine formation, a common technique is UV-Vis spectrophotometry. zapjournals.com If the product imine has a significantly different UV-Vis absorption spectrum from the reactants, the progress of the reaction can be monitored by measuring the change in absorbance at a specific wavelength over time.

Identification and Characterization of Reaction Intermediates and Transition States

The reactivity of this compound is largely dictated by the interplay between the amino group at the alpha position and the carbonyl group of the acetophenone core. Reactions involving this compound likely proceed through several key intermediates and transition states, which can be characterized using a combination of spectroscopic and theoretical methods.

Key Reaction Intermediates:

In many reactions, the initial step involves the formation of a reactive intermediate. For this compound, these can include:

Enolates and Enols: In the presence of a base, the acidic α-hydrogen can be abstracted to form an enolate. Alternatively, in acidic conditions, the ketone can tautomerize to its enol form. These intermediates are crucial in reactions such as alkylations and aldol (B89426) condensations. The enolate possesses a nucleophilic carbon at the α-position.

Tetrahedral Intermediates: Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. libretexts.org This leads to the formation of a tetrahedral intermediate where the carbonyl carbon changes from sp² to sp³ hybridization. libretexts.org The stability and subsequent reaction of this intermediate depend on the nature of the nucleophile and the reaction conditions.

Iminium Ions: The amino group can react intramolecularly or with external reagents to form iminium ions, which are highly electrophilic at the carbon atom.

Radical Intermediates: In certain oxidative reactions, a radical pathway may be involved. For instance, the abstraction of the α-hydrogen by a radical species can generate a carbon-centered radical intermediate. acs.org

Characterization Techniques:

The direct observation and characterization of these transient species are often challenging due to their short lifetimes. However, various techniques can provide evidence for their existence and structural information:

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to detect intermediates that are sufficiently stable. For example, the formation of an enol or enolate can be monitored by changes in the proton and carbon NMR spectra.

Trapping Experiments: Reactive intermediates can be "trapped" by adding a reagent that rapidly and irreversibly reacts with them, leading to a stable, characterizable product.

Kinetic Studies: The rate laws of reactions can provide indirect evidence for the involvement of certain intermediates. For example, a reaction rate that is dependent on the concentration of a base may suggest the formation of an enolate in the rate-determining step.

Transition States:

Transition states represent the highest energy point along a reaction coordinate and are, by their nature, not directly observable. However, their structure and energy can be inferred from experimental data and, more directly, from computational modeling. For reactions of this compound, key transition states would be associated with:

The formation of the tetrahedral intermediate during nucleophilic attack.

The abstraction of the α-hydrogen to form an enolate.

Bond-breaking and bond-forming steps in rearrangement reactions.

The table below summarizes potential intermediates in reactions involving this compound and the methods used for their characterization.

IntermediatePrecursorTypical Reaction TypePotential Characterization Method
EnolateThis compoundAlkylation, Aldol CondensationNMR, IR, Trapping Experiments
Tetrahedral IntermediateThis compoundNucleophilic AdditionKinetic Studies, Isotope Labeling
Iminium IonThis compoundRearrangements, CyclizationsSpectroscopic analysis of products
Carbon RadicalThis compoundOxidative AminationElectron Paramagnetic Resonance (EPR), Trapping Experiments

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms, providing insights that are often inaccessible through experimental methods alone. Density Functional Theory (DFT) is a particularly powerful and widely used method for studying the electronic structure and energetics of molecules, intermediates, and transition states.

Modeling Reaction Pathways:

Computational chemists can model the entire reaction pathway for a given transformation of this compound. This involves:

Geometry Optimization: The three-dimensional structures of the reactant, products, and any proposed intermediates and transition states are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure connecting the reactant and product (or intermediate).

Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for reactants, products, and intermediates) or first-order saddle points (for transition states). They also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, verifying that the correct transition state has been found.

Insights from Computational Studies:

Through these calculations, several key pieces of information can be obtained:

Reaction Energetics: The relative energies of reactants, intermediates, transition states, and products can be calculated, allowing for the determination of activation energies and reaction enthalpies. This helps to predict the feasibility and selectivity of a reaction.

Structural Details: The precise bond lengths and angles of transition states can be determined, providing a detailed picture of the bond-breaking and bond-forming processes.

Solvent Effects: The influence of the solvent on the reaction mechanism can be modeled using various solvation models, which is crucial for comparing theoretical predictions with experimental results conducted in solution.

Probing Reaction Mechanisms: Different possible mechanistic pathways can be computationally explored and their energetic profiles compared to determine the most likely reaction mechanism. For example, the feasibility of a concerted versus a stepwise mechanism can be assessed.

The table below outlines the application of computational methods to study reactions of compounds analogous to this compound. While specific studies on this compound are not prevalent in the literature, the principles from related systems are directly applicable.

Computational MethodInformation ObtainedRelevance to this compound
Density Functional Theory (DFT)Optimized geometries, transition state structures, reaction energeticsPredicting reaction pathways, understanding substituent effects of the tolyl and amino groups.
Time-Dependent DFT (TD-DFT)Excited state properties, UV-Vis spectraUnderstanding photochemical reactions.
Molecular Dynamics (MD) SimulationsConformational dynamics, solvent effectsSimulating the behavior of the molecule in solution and its interaction with other reagents.

By combining experimental observations with these powerful computational tools, a comprehensive understanding of the reaction mechanisms of this compound can be achieved, paving the way for its application in various fields of chemical synthesis.

Computational and Theoretical Studies on 2 Amino 4 Tolylacetophenone Chemistry

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, which are based on the principles of quantum mechanics, can provide detailed insights into the electronic structure, stability, and reactivity of 2-Amino-4'-tolylacetophenone.

Density Functional Theory (DFT) Applications for Molecular Geometry and Frontier Orbitals

Density Functional Theory (DFT) is a widely used computational method for determining the optimized molecular geometry and electronic properties of molecules. For a molecule like this compound, a DFT study, typically using a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would yield precise information on bond lengths, bond angles, and dihedral angles.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

While specific DFT data for this compound is not available, studies on related acetophenone (B1666503) derivatives provide expected ranges for these values. For instance, a hypothetical DFT calculation on this compound would likely show the HOMO localized on the electron-rich amino group and the aromatic ring, while the LUMO would be centered on the carbonyl group and the tolyl moiety.

Table 1: Hypothetical DFT Data for this compound and its Analogs

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compoundData not availableData not availableData not available
2-AminoacetophenoneData not availableData not availableData not available
4'-MethylacetophenoneData not availableData not availableData not available

Note: This table is presented to illustrate the format for such data. No published values were found for these compounds.

Ab Initio Methods in Predicting Reaction Energetics and Barrier Heights

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are often used to provide highly accurate predictions of reaction energetics and the heights of energy barriers for chemical reactions. For this compound, ab initio calculations could be employed to study reactions such as electrophilic aromatic substitution or nucleophilic addition to the carbonyl group. These calculations would provide valuable thermodynamic and kinetic data, including reaction enthalpies, Gibbs free energies, and activation energies.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can explicitly model the effect of different solvents on the molecule's conformation and behavior. By simulating the molecule in various solvent environments (e.g., water, ethanol, or non-polar solvents), one can understand how solvent-solute interactions influence its structure and reactivity. This is particularly important for predicting how this compound would behave in a real-world chemical or biological system.

Computational Modeling of Reaction Mechanisms and Transition State Analysis

Understanding the step-by-step mechanism of a chemical reaction is crucial for controlling its outcome. Computational modeling provides a virtual laboratory to investigate reaction pathways and identify key intermediates and transition states.

Potential Energy Surface Mapping

A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a system as a function of its geometric parameters. By mapping the PES for a reaction involving this compound, chemists can visualize the entire reaction landscape. The lowest energy path on the PES from reactants to products represents the most likely reaction pathway. Minima on the PES correspond to stable reactants, intermediates, and products, while saddle points represent transition states.

Activation Energy Calculations

The activation energy is the minimum energy required for a reaction to occur. Computational methods, particularly DFT and ab initio calculations, can be used to locate the transition state structure for a given reaction and calculate its energy relative to the reactants. This provides a quantitative measure of the reaction's kinetic feasibility. For example, the activation energy for the acylation of the amino group or the reduction of the ketone in this compound could be calculated to predict the conditions under which these reactions would proceed.

Structure-Reactivity Relationship (SRR) Studies using Computational Approaches

Structure-Reactivity Relationship (SRR) studies are fundamental to understanding how the molecular structure of a compound influences its chemical reactivity. Computational approaches are particularly adept at elucidating these relationships by calculating a variety of molecular descriptors and correlating them with experimental observations.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its activity, which in this context is its chemical reactivity. nih.gov The development of a robust QSAR model for this compound and its derivatives would involve the calculation of a wide range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.

A hypothetical QSAR study for the reactivity of a series of this compound derivatives in a specific reaction (e.g., electrophilic aromatic substitution) might involve the descriptors listed in the interactive table below. The goal would be to derive an equation that quantitatively describes the influence of these descriptors on the reaction rate or yield.

Interactive Data Table: Hypothetical Molecular Descriptors for QSAR Modeling of this compound Derivatives

DerivativeMolecular Weight (amu)LogPDipole Moment (Debye)HOMO Energy (eV)LUMO Energy (eV)Reactivity (log k)
This compound225.292.83.5-5.2-1.11.2
2-Nitro-4'-tolylacetophenone255.252.54.8-6.5-2.30.5
2-Amino-3'-nitro-4'-tolylacetophenone270.282.65.2-6.8-2.50.3
2-Amino-4'-methoxyphenylacetophenone241.292.33.1-4.9-0.91.5

Note: The data in this table is hypothetical and for illustrative purposes only.

By analyzing such a dataset using statistical methods like multiple linear regression or machine learning algorithms, a QSAR model could be established. Such a model would not only provide insights into the factors governing the reactivity of these compounds but also serve as a predictive tool.

The electronic properties of a molecule are paramount in determining its chemical reactivity. Computational chemistry allows for the precise calculation of various electronic descriptors that can be correlated with reaction outcomes. researchgate.net For this compound, key electronic descriptors would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the distribution of atomic charges.

The HOMO energy is related to the ability of a molecule to donate electrons, making it a good indicator of its reactivity towards electrophiles. Conversely, the LUMO energy indicates the ability of a molecule to accept electrons, reflecting its reactivity towards nucleophiles. The HOMO-LUMO gap is a measure of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

The following interactive table illustrates a hypothetical correlation between electronic descriptors of substituted this compound and the yield of a hypothetical nucleophilic addition reaction.

Interactive Data Table: Hypothetical Correlation of Electronic Descriptors with Reaction Yield

Substituent (at 2-amino group)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Mulliken Charge on Carbonyl CarbonReaction Yield (%)
-H-5.2-1.14.1+0.3565
-COCH3-5.8-1.54.3+0.4278
-NO2-6.5-2.34.2+0.4885
-CH3-5.0-1.04.0+0.3255

Note: The data in this table is hypothetical and for illustrative purposes only.

Such correlations are invaluable for understanding reaction mechanisms and for predicting how modifications to the molecular structure will affect the outcome of a reaction.

Predictive Modeling for Novel Derivatizations and Transformations

A significant advantage of computational and theoretical studies is their ability to predict the properties and reactivity of yet-to-be-synthesized molecules. ontosight.ai This predictive power is particularly useful for designing novel derivatizations and transformations of this compound.

By employing computational methods, researchers can:

Screen virtual libraries of derivatives: Before committing to lengthy and resource-intensive synthetic work, thousands of virtual derivatives of this compound can be generated and their properties calculated. This allows for the in-silico screening of candidates with desired electronic or steric properties for a specific application.

Predict reaction pathways and transition states: Computational modeling can be used to map out the potential energy surfaces of proposed reactions. This helps in identifying the most likely reaction pathways, calculating activation energies, and predicting the structures of transition states and intermediates. This information is crucial for optimizing reaction conditions and for understanding complex reaction mechanisms.

Design novel transformations: Theoretical calculations can inspire the design of entirely new chemical transformations. For instance, by understanding the electronic and steric properties of this compound, novel catalytic cycles or pericyclic reactions could be designed and evaluated computationally before being attempted in the laboratory.

The predictive modeling process often involves a feedback loop between computational prediction and experimental validation. Theoretical predictions guide experimental work, and the experimental results are then used to refine and improve the computational models, leading to a more efficient and targeted approach to chemical synthesis and discovery.

Advanced Analytical Techniques in the Research of Aminoarylketones

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of organic compounds. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 5 parts per million (ppm) lcms.cz. This precision allows for the determination of a molecule's elemental formula from its accurate mass.

For 2-Amino-4'-tolylacetophenone (C9H11NO), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement would aim to match this theoretical value, thereby confirming the elemental composition and distinguishing it from other isomers or compounds with the same nominal mass. For instance, electrospray ionization (ESI) coupled with a TOF analyzer is a common setup for such determinations lcms.cz. The combination of high resolution and mass accuracy provides definitive evidence for the compound's chemical formula lcms.cz.

Table 1: HRMS Data for this compound

ParameterTheoretical Value
Chemical Formula C9H11NO
Monoisotopic Mass 149.08406 g/mol
[M+H]⁺ Adduct 150.09189 m/z
Required Mass Accuracy < 5 ppm

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. Advanced NMR techniques go beyond simple one-dimensional spectra to map out the entire molecular framework.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. wikipedia.orgyoutube.com For this compound, COSY would show correlations between the aromatic protons on the tolyl ring that are ortho to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.edusdsu.edu It is highly sensitive and allows for the unambiguous assignment of each protonated carbon in the molecule, such as the CH2, aromatic CH, and CH3 groups. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. columbia.edusdsu.edu For example, it would reveal a correlation between the protons of the aminomethyl group (-CH2NH2) and the carbonyl carbon (C=O), as well as the adjacent aromatic carbon, thus confirming the ketone's placement.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
C=O -~195H-2, H-2', H-6'
C-1' -~135H-2', H-6', H-7'
C-2', C-6' ~7.8~129H-3', H-5', H-7'
C-3', C-5' ~7.3~128H-2', H-6', H-7'
C-4' -~144H-3', H-5', H-7'
C-2 (CH₂) ~4.1~45C=O, C-1'
C-7' (CH₃) ~2.4~21C-3', C-4', C-5'
NH₂ Variable-C-2

While solution-state NMR provides data on molecules in a dissolved state, Solid-State NMR (ssNMR) offers profound insights into the structure and dynamics of materials in their solid, crystalline form. nih.gov This is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystalline forms—as different polymorphs can have distinct physical properties. ssNMR can detect subtle differences in the local chemical environment of atoms in different crystal lattices. gre.ac.uk Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples, providing information on molecular conformation and intermolecular packing that is lost upon dissolution. nih.govnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and studying non-covalent interactions like hydrogen bonding.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is particularly sensitive to polar functional groups. For this compound, key absorptions would include the N-H stretches of the primary amine, the strong C=O stretch of the ketone, and various C-H and C=C stretches associated with the aromatic ring. The position and shape of the N-H and C=O bands can also provide evidence of hydrogen bonding in the solid state. nih.govmdpi.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is often more sensitive to non-polar, symmetric bonds. In this molecule, Raman would be effective for observing the C=C stretching modes of the aromatic ring and the vibrations of the carbon skeleton. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
N-H (Amine) Symmetric & Asymmetric Stretch3300-3500 (two bands)Weak
C-H (Aromatic) Stretch3000-3100Strong
C-H (Aliphatic) Stretch2850-3000Strong
C=O (Ketone) Stretch1680-1700 (strong)Moderate
C=C (Aromatic) Stretch1580-1610, 1450-1510Strong
N-H Scissoring (Bend)1590-1650Weak

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to construct a 3D electron density map of the molecule, revealing its exact conformation and configuration. rigaku.com This technique yields highly accurate data on bond lengths, bond angles, and torsional angles. Furthermore, SC-XRD elucidates how molecules pack together in the crystal lattice, revealing intermolecular interactions such as hydrogen bonds and π-stacking, which are critical to the material's bulk properties. nih.govyoutube.com Although growing a suitable single crystal can be a challenge, the resulting structural information is unambiguous and definitive. nih.gov

Table 4: Structural Parameters Obtainable from Single-Crystal X-ray Diffraction

ParameterDescription
Unit Cell Dimensions The a, b, and c lengths and α, β, and γ angles of the crystal lattice.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The x, y, z position of every non-hydrogen atom.
Bond Lengths The precise distance between bonded atoms (e.g., C=O, C-N, C-C).
Bond Angles The angles between adjacent bonds (e.g., C-C-O).
Torsional Angles The dihedral angles that define the molecule's conformation.
Hydrogen Bond Geometry Distances and angles of intermolecular hydrogen bonds.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment of Chiral Derivatives (if applicable)

The parent molecule, this compound, is achiral. However, if it were used as a scaffold to synthesize chiral derivatives, for example, through reactions at the amine or the α-carbon, chiroptical spectroscopy would become essential. Electronic Circular Dichroism (ECD) is a powerful technique for determining the absolute stereochemistry of chiral molecules in solution. nih.gov

ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is a unique fingerprint of a specific enantiomer. By comparing the experimental ECD spectrum of a new chiral derivative to that predicted by quantum-mechanical calculations, the absolute configuration (R or S) can be assigned unambiguously. nih.gov This is crucial in fields like medicinal chemistry, where the biological activity of enantiomers can differ dramatically. nih.gov

2 Amino 4 Tolylacetophenone As a Building Block in Complex Chemical Synthesis

Synthesis of Heterocyclic Compounds Incorporating the Aminoarylketone Moiety

The aminoarylketone scaffold of 2-Amino-4'-tolylacetophenone is a privileged starting point for the synthesis of numerous heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.

Thiazole (B1198619) Derivatives: The synthesis of thiazole rings often proceeds via the renowned Hantzsch thiazole synthesis. chemhelpasap.comorganic-chemistry.orgresearchgate.netmdpi.com This method typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.com In the context of this compound, the ketone functionality can be halogenated at the α-position to yield an α-halo-2-amino-4'-tolylacetophenone intermediate. This intermediate can then be reacted with a thioamide, such as thiourea, to construct the 2-aminothiazole (B372263) core. organic-chemistry.org The resulting 2-amino-4-(p-tolyl)thiazole derivatives are valuable scaffolds in medicinal chemistry.

ReactantsReactionProductReference
2-Bromoacetophenone, ThioureaHantzsch Thiazole Synthesis2-amino-4-phenylthiazole chemhelpasap.com
α-haloketones, ThioamidesHantzsch Thiazole Synthesis2-aminothiazoles

Oxazole (B20620) Derivatives: The construction of oxazole rings from this compound can be achieved through the Robinson-Gabriel synthesis. wikipedia.orgpharmaguideline.comresearchgate.netsynarchive.com This reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone. wikipedia.orgpharmaguideline.com Initially, the amino group of this compound is acylated to form the corresponding 2-acylamino-4'-tolylacetophenone. This intermediate, upon treatment with a dehydrating agent such as sulfuric acid or phosphorus oxychloride, undergoes cyclization to yield a 2,5-disubstituted oxazole. wikipedia.orgpharmaguideline.com This method provides a direct route to oxazoles bearing the 4'-tolylphenyl group at position 5.

Starting MaterialReactionProductReagentsReference
2-Acylamino-ketoneRobinson-Gabriel SynthesisOxazoleCyclodehydrating agent (e.g., H₂SO₄) wikipedia.orgpharmaguideline.com
α-Acylamino ketonesDehydration2,5-diaryloxazoleDehydrating agent pharmaguideline.com

Nicotinonitrile Scaffolds: While the direct synthesis of nicotinonitriles from this compound is less common, related aminoarylketones can be utilized in multicomponent reactions to generate substituted pyridine (B92270) rings, including nicotinonitriles. The Gewald reaction, traditionally used for synthesizing 2-aminothiophenes, can be adapted for the synthesis of related nitrogen-containing heterocycles. wikipedia.orgarkat-usa.orgthieme-connect.deorganic-chemistry.org This reaction involves the condensation of a ketone, a cyano-active compound, and a sulfur or ammonia (B1221849) source.

Quinoline (B57606) Scaffolds: The Friedländer synthesis is a powerful and straightforward method for constructing quinoline rings, which directly utilizes o-aminoaryl ketones as starting materials. In this reaction, this compound can be condensed with a compound containing a reactive α-methylene group (e.g., another ketone or an aldehyde) in the presence of an acid or base catalyst. This condensation is followed by an intramolecular cyclization and dehydration to afford a polysubstituted quinoline. The 4'-tolyl group from the starting material becomes a substituent on the newly formed quinoline ring, leading to the formation of 2-substituted-4-(p-tolyl)quinolines.

ReactantsReactionProductReference
o-Aminoaryl aldehyde/ketone, Compound with α-methylene groupFriedländer SynthesisQuinoline derivative google.com
Anilines, Aryl ketonesOxidative Annulation4-arylquinolines organic-chemistry.org

The versatile reactivity of this compound extends to the synthesis of other important heterocyclic systems.

Benzodiazepines: 2-Aminobenzophenones are key precursors in the synthesis of 1,4-benzodiazepines, a class of compounds with significant pharmacological activity. google.comwum.edu.plwum.edu.pl The synthesis typically involves the reaction of the 2-aminoarylketone with an amino acid or its derivative. For example, condensation of this compound with a glycine (B1666218) ester hydrochloride can lead to the formation of a 5-(p-tolyl)-1,4-benzodiazepin-2-one derivative. google.com Various synthetic strategies have been developed to access a wide range of substituted benzodiazepines from these precursors. nih.govnih.gov

Pyrimidines: Pyrimidine (B1678525) rings can be constructed from aryl ketones through various multicomponent reactions. organic-chemistry.orgmdpi.comresearchgate.net For instance, an oxidative annulation reaction involving an acetophenone-formamide conjugate can yield 4-arylpyrimidines. organic-chemistry.org By converting this compound into a suitable derivative, it can be employed in such reactions to generate pyrimidines bearing the tolylphenyl moiety. Another approach involves the reaction of β-dicarbonyl compounds, which can be derived from acetophenones, with amidines to form the pyrimidine core. researchgate.net

PrecursorTarget HeterocycleKey ReactionReference
2-Aminobenzophenones1,4-BenzodiazepinesCondensation with amino acid derivatives google.comwum.edu.pl
Acetophenone-formamide conjugates4-ArylpyrimidinesOxidative Annulation organic-chemistry.org
β-Dicarbonyl compounds, AmidinesPyrimidinesCondensation researchgate.net

Applications in Polymer Chemistry for the Design of Advanced Materials

The functional groups of this compound also allow for its use as a monomer or a precursor to monomers in polymer chemistry. The resulting polymers can exhibit desirable properties such as thermal stability and specific functionalities, making them suitable for advanced material applications.

To be incorporated into a polymer backbone, this compound is typically converted into a monomer containing at least two reactive sites suitable for polymerization. The primary amino group is a key handle for such modifications. For instance, the amino group can be part of a diamine monomer, which is a fundamental building block for polyimides and polyamides. vt.eduresearchgate.net One strategy involves coupling two molecules of this compound through a linker to create a tetra-functional monomer, or more commonly, modifying the amino group to introduce another reactive functionality. For example, the amino group can be reacted to form an amide linkage with a dicarboxylic acid, which can then be used in further polymerization steps. The synthesis of functional polymers often relies on the design of such custom monomers. unimelb.edu.aunih.govresearchgate.net

Polyimides: Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. vt.edumdpi.com They are typically synthesized via a two-step polycondensation reaction between a dianhydride and a diamine. researchgate.net A diamine monomer derived from this compound can be reacted with various aromatic dianhydrides to produce novel polyimides. The presence of the ketone and tolyl groups within the polymer backbone can influence the final properties of the material, such as its solubility, glass transition temperature, and processability.

Other Functional Polymers: The amino and ketone functionalities of monomers derived from this compound can be exploited to create a variety of functional polymers. google.comnih.gov For example, the ketone group can be a site for post-polymerization modification, allowing for the attachment of other functional moieties. The amino group, if not involved in the main chain formation, can impart specific properties to the polymer, such as basicity or the ability to coordinate with metal ions. The development of such functional polymers is a growing area of research with potential applications in catalysis, sensing, and biomedical materials. unimelb.edu.au

Polymer ClassMonomer TypesKey PropertiesReferences
PolyimidesAromatic dianhydrides, Aromatic diaminesHigh thermal stability, Chemical resistance vt.eduresearchgate.netmdpi.com
Functional PolymersMonomers with pendant amino or ketone groupsTailorable properties, Post-polymerization modification potential unimelb.edu.augoogle.com

Controlled Polymerization Strategies Utilizing the Aminoarylketone Unit

The unique structural characteristics of this compound, specifically the presence of a reactive amino group and a conjugated ketone, position it as a potentially valuable monomer or initiator in various controlled/living polymerization techniques. These methods offer precise control over polymer molecular weight, architecture, and functionality, which are crucial for the development of advanced materials. wikipedia.orgyoutube.com The aminoarylketone unit can be strategically employed in several key controlled polymerization strategies, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and living anionic or cationic polymerizations.

Atom Transfer Radical Polymerization (ATRP) is a robust method for the controlled polymerization of a wide range of vinyl monomers. taylorandfrancis.comsigmaaldrich.com The amino group on the this compound molecule could be chemically modified to create an ATRP initiator. For instance, acylation of the amino group with an α-haloacyl halide would yield a functionalized initiator capable of initiating the polymerization of monomers like styrenes, acrylates, and methacrylates. This approach allows for the synthesis of well-defined polymers with an aminoarylketone end-group, which can be further utilized for post-polymerization modifications or for its inherent optical and electronic properties.

Another prominent controlled radical polymerization technique is Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. taylorandfrancis.com In this method, a chain transfer agent (CTA) is crucial for controlling the polymerization. The amino group of this compound could be reacted with a suitable RAFT agent, such as a dithiocarbonate or trithiocarbonate, to form a functionalized CTA. This monomer-CTA could then participate in the polymerization of various monomers, leading to polymers where the aminoarylketone unit is incorporated at the chain end. This strategy offers a pathway to block copolymers and other complex architectures. wikipedia.org

Living anionic polymerization, pioneered by Michael Szwarc, provides exceptional control over the synthesis of polymers with narrow molecular weight distributions. wikipedia.orglibretexts.org While the direct initiation by the amino group of this compound is not straightforward, the molecule could potentially be used as a terminating agent for living anionic polymer chains. The living carbanionic chain end could react with the electrophilic carbonyl carbon of the ketone group, introducing the aminoarylketone moiety as a terminal functional group. Alternatively, the amino group could be protected, and the aryl ring could be metalated to create an anionic initiating site.

In the realm of living cationic polymerization, the electron-donating nature of the amino group could be exploited. After suitable protection to prevent side reactions, the aromatic ring could be activated for electrophilic attack, potentially allowing it to act as a monomer in cationic polymerization. However, the presence of the deactivating ketone group presents a significant challenge that would need to be addressed through careful monomer design and reaction engineering.

The synthesis of nitrogen-containing polymers is an area of significant research interest. chemrxiv.org Amino-yne click polymerization, a highly efficient and atom-economic method, could potentially utilize monomers derived from this compound. chemrxiv.org For example, the amino group could react with an aroylacetylene monomer in a catalyst-free click reaction to form poly(β-enaminone)s. chemrxiv.org This approach would directly incorporate the aminoarylketone structure into the polymer backbone, leading to materials with unique thermal and optical properties.

The versatility of the aminoarylketone unit is further highlighted by its potential use in the synthesis of amino acid-based polymers. rsc.orgwhiterose.ac.uk While not a direct amino acid, the amino functionality of this compound could be used to initiate the ring-opening polymerization of N-carboxyanhydrides (NCAs), a common method for producing polypeptides with controlled structures. This would result in hybrid polymers combining a synthetic block with a polypeptide block, leading to materials with interesting self-assembly and biological properties.

Research Findings on Controlled Polymerization of Functional Monomers

While direct studies on the controlled polymerization of this compound are not extensively reported, research on analogous functional monomers provides a strong basis for predicting its behavior. The following tables summarize typical results from controlled polymerization techniques applied to monomers with amino or ketone functionalities, illustrating the level of control achievable.

Table 1: Hypothetical ATRP of a Styrenic Monomer Initiated by a this compound-derived Initiator

EntryMonomerInitiator[M]₀/[I]₀Conversion (%)Mₙ,th ( g/mol )Mₙ,exp ( g/mol )Đ (Mₙ/Mₙ)
1StyreneATA-Br¹100929,6009,8001.15
2Methyl MethacrylateATA-Br¹2008817,60018,1001.20
3n-Butyl AcrylateATA-Br¹1509518,20018,5001.18

¹ATA-Br: 2-Bromo-N-(2-oxo-2-(p-tolyl)ethyl)acetamide (hypothetical initiator derived from this compound)

Table 2: Hypothetical RAFT Polymerization of Acrylamide using a this compound-derived CTA

EntryMonomerCTA[M]₀/[CTA]₀Time (h)Conversion (%)Mₙ,exp ( g/mol )Đ (Mₙ/Mₙ)
1AcrylamideATA-CTA²1004856,1001.12
2AcrylamideATA-CTA²20069012,8001.15
3N-isopropylacrylamideATA-CTA²15058814,9001.14

²ATA-CTA: Dithiocarbonate derivative of this compound (hypothetical chain transfer agent)

These tables illustrate the expected linear relationship between the theoretical and experimental molecular weights and the low dispersity (Đ) values characteristic of controlled polymerization processes. cmu.edu The successful implementation of these strategies with this compound would pave the way for novel polymers with precisely engineered properties for applications in fields such as drug delivery, sensors, and advanced coatings.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Amino-4'-tolylacetophenone, and how can reaction yields be optimized?

  • Methodology :
    • Condensation reactions : Use guanidine and sodium ethoxide to facilitate cyclization, as demonstrated in the synthesis of 2-amino-4,6-dichloropyrimidines .
    • Reflux conditions : Optimize temperature and duration (e.g., 6 hours in ethanol with catalytic acetic acid) to improve yields, as seen in analogous acetophenone derivative syntheses .
    • Reagent stoichiometry : Adjust molar ratios of precursors (e.g., malonic acid diesters) to reduce byproducts .
    • Purification : Employ recrystallization or column chromatography to isolate the compound, referencing purity standards for similar amino-acetophenones (e.g., 2-Amino-4'-chloroacetophenone Hydrochloride) .

Q. What safety protocols are critical for handling this compound during synthesis and storage?

  • Handling :
    • Use PPE (gloves, goggles, respirators) to avoid skin/eye contact and inhalation, as advised for structurally related irritants like 2-amino-4-methyl-5-acetylthiazole .
    • Work in a fume hood to mitigate vapor exposure .
  • Storage :
    • Store at 2–8°C in airtight, light-resistant containers to prevent degradation, as recommended for halogenated acetophenones .
    • Avoid long-term storage without stability testing, as acetophenone derivatives may degrade into hazardous byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for amino-substituted acetophenone derivatives?

  • Approach :
    • Comparative assays : Conduct parallel in vitro studies (e.g., nitric oxide inhibition assays in immune-activated cells) to evaluate bioactivity, referencing methods for 2-amino-4,6-dichloropyrimidines .
    • Dose-response analysis : Test varying concentrations (e.g., 0.25–36 μM) to identify thresholds for toxicity or activity .
    • Species-specific models : Replicate studies in multiple models (e.g., rodent vs. human cell lines) to address discrepancies in acute toxicity data, as seen in 2-amino-4'-bromopropiophenone hydrochloride studies .

Q. What advanced analytical techniques are essential for characterizing this compound and confirming its structural integrity?

  • Techniques :
    • NMR spectroscopy : Assign peaks using ¹H/¹³C NMR data from analogous compounds (e.g., 4-aminoacetophenone derivatives) to confirm substituent positions .
    • Mass spectrometry : Verify molecular weight (e.g., ~206–377 g/mol for similar acetophenones) and fragmentation patterns .
    • HPLC : Assess purity (>95%) using reverse-phase chromatography under standardized conditions .
    • Melting point analysis : Compare observed values (e.g., 193–262°C) with literature data for halogenated analogs to detect impurities .

Q. How can reaction conditions be optimized to minimize byproduct formation in this compound synthesis?

  • Strategies :
    • Catalyst screening : Test bases (e.g., NaOEt) or acid catalysts (e.g., Vilsmeier–Haack–Arnold reagent) to enhance regioselectivity .
    • Solvent selection : Use polar aprotic solvents (e.g., DMF) to improve solubility of intermediates, as shown in triazine syntheses .
    • Temperature control : Maintain precise reflux temperatures (±2°C) to avoid side reactions like over-halogenation .

Data Interpretation & Experimental Design

Q. How should researchers design experiments to evaluate the biological activity of this compound?

  • Protocol :
    • In vitro models : Use immune-activated mouse peritoneal cells for initial screening, measuring markers like nitric oxide production (IC50 values) .
    • Cytotoxicity controls : Include viability assays (e.g., MTT) to distinguish bioactivity from cell death .
    • Structure-activity relationships (SAR) : Compare with analogs (e.g., 2-amino-4'-chloro/bromo derivatives) to identify critical substituents .

Q. What statistical methods are recommended for analyzing contradictory spectral or bioactivity data?

  • Methods :
    • Multivariate analysis : Apply PCA or cluster analysis to spectral datasets (e.g., NMR/IR) to identify outlier signals caused by impurities .
    • Dose-response modeling : Use nonlinear regression (e.g., log-inhibitor vs. response curves) to quantify bioactivity thresholds .
    • Error propagation analysis : Account for instrument variability (e.g., ±0.1°C in melting point measurements) when validating purity .

Safety & Compliance

Q. What regulatory considerations apply to the disposal of this compound waste?

  • Guidelines :
    • Classify waste as "specialized hazardous" due to potential irritant properties (Xi hazard code) .
    • Engage licensed disposal firms to comply with federal/state regulations, as required for structurally similar compounds .

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